Amorfrutin B

Overview

Description

Amorfrutin B is a natural compound that acts as an efficient peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties . It has been identified as a selective modulator of the PPARγ receptor, which has recently been recognized as an effective neuroprotective compound that protects brain neurons from hypoxic and ischemic damage .

Synthesis Analysis

This compound has been synthesized from amorfrutin A ethyl ester through a seven-step sequence involving the Johnson–Claisen rearrangement . Other studies have reported the synthesis of this compound through a unified method from a common precursor prepared using a polyketide aromatization reaction .Molecular Structure Analysis

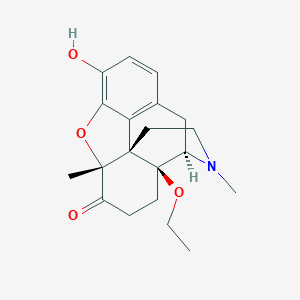

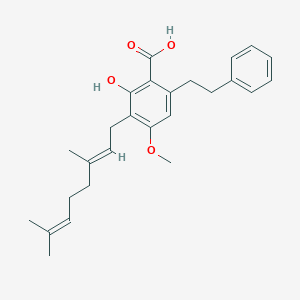

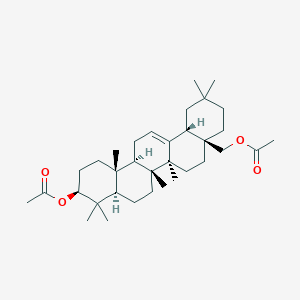

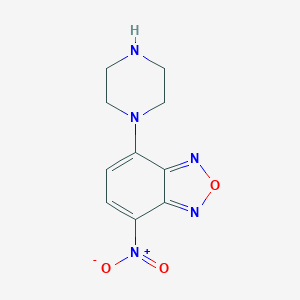

The molecular structure of this compound is C26H32O4 . The geranyl side chain of this compound is responsible for its particularly high affinity to PPARγ .Chemical Reactions Analysis

The key core structures of this compound were synthesized from β-keto dioxinone esters through a magnesium (II) mediated regioselective C-acylation, palladium catalyzed decarboxylative allylic rearrangement, and dehydrative cyclization .Scientific Research Applications

1. Diabetes Management and Metabolic Disorders

Amorfrutin B has been studied for its potential in treating diabetes and related metabolic disorders. It is known to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in regulating lipid and glucose metabolism. Studies have shown that this compound can improve insulin sensitivity and glucose tolerance without inducing weight gain, which is a common side effect of some diabetes medications. This suggests its potential as a therapeutic or dietary supplement for managing type 2 diabetes and related conditions (de Groot et al., 2013), (Weidner et al., 2013).

2. Neuroprotective Effects

Research has indicated that this compound might have neuroprotective properties, particularly in conditions such as hypoxia and ischemia. It appears to protect brain neurons from degeneration induced by these conditions. The mechanism involves promoting mitochondrial integrity and inhibiting reactive oxygen species activity, suggesting its potential application in stroke therapy and other neurological conditions (Wnuk et al., 2021).

3. Anti-inflammatory and Anticancer Properties

This compound also shows promise in treating inflammation and certain types of cancer. It has been observed to reduce the expression of inflammation mediators and exhibit antiproliferative effects on various cancer cell lines, including colorectal, prostate, and breast cancer cells. These effects are due to its interaction with PPARγ and other related molecular pathways, positioning this compound as a candidate for developing new anticancer drugs (Fuhr et al., 2015), (Weidner et al., 2016).

4. Potential in Drug Development and Quality Control

Studies have also focused on the synthesis and analysis of this compound, contributing to its potential development as a pharmaceutical compound. Methods for the synthesis, purification, and quantitative analysis of this compound have been established, which are crucial for its future application in drug development and quality control of related products (Fujita et al., 2020), (Chen et al., 2016).

Mechanism of Action

Target of Action

Amorfrutin B is a selective modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ plays a pivotal role in glucose and lipid homeostasis , and it’s also involved in the regulation of inflammation and mitochondrial status .

Mode of Action

This compound interacts with PPARγ in a selective manner, modulating its activity at low nanomolar concentrations . This interaction leads to the stimulation of PPARγ signaling, as evidenced by increased mRNA and/or protein levels of PPARγ and PGC1α .

Biochemical Pathways

This compound affects several biochemical pathways related to inflammation, mitochondrial function, and cell proliferation. It counteracts inflammation by downregulating IL1B/IL-1β and TNFA, while upregulating IL10/IL-10 . It also influences mitochondrial status by reversing hypoxia/ischemia-evoked effects on mitochondria-related parameters, such as mitochondrial membrane potential and BCL2/BCL2 expression . Furthermore, it controls the proliferation potential of microglia .

Pharmacokinetics

It’s known that in insulin-resistant mice, this compound considerably improved insulin sensitivity, glucose tolerance, and blood lipid variables after several days of treatment . This suggests that this compound has good bioavailability and can effectively reach its target tissues.

Result of Action

This compound has been identified as an effective neuroprotective compound that protects brain neurons from hypoxic and ischemic damage . It prevents hypoxia/ischemia-induced neuronal apoptosis and inhibits autophagy . It also compromises hypoxia/ischemia-induced activation of human microglia in a PPARγ-dependent manner . These actions result in increased neuronal viability and reduced neurodegeneration .

Action Environment

This compound’s action is influenced by hypoxic/ischemic conditions. It has been shown to be effective in cellular models of stroke and perinatal asphyxia . Its neuroprotective effects have been demonstrated in human microglia subjected to hypoxia/ischemia , and in mouse brain neurons under similar conditions .

properties

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O4/c1-18(2)9-8-10-19(3)13-16-22-23(30-4)17-21(24(25(22)27)26(28)29)15-14-20-11-6-5-7-12-20/h5-7,9,11-13,17,27H,8,10,14-16H2,1-4H3,(H,28,29)/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNIJLWIVUCTHW-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)

![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)